2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
The compound “2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom . The compound also has a phenyl group (a six-membered carbon ring), a thioether group (an R-S-R’ structure), and a ketone group (a C=O structure).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings, the phenyl group, the thioether group, and the ketone group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition or reduction. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents .Scientific Research Applications
- 2-(2,6-Dimethylmorpholino)-2-methylpropanal is utilized in proteomics studies. Researchers use it to investigate protein structure, function, and interactions. Its unique chemical properties allow for specific labeling and detection of proteins, aiding in mass spectrometry-based analyses and protein profiling .
Proteomics Research
Future Directions
properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-9-21(10-13(2)24-12)17(23)11-25-18-19-15(8-16(22)20-18)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJROJHBMUNGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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